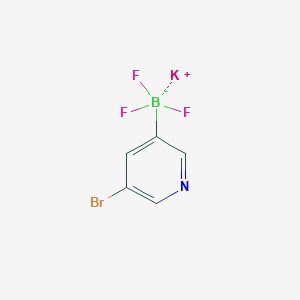

Potassium 5-bromopyridine-3-trifluoroborate

Vue d'ensemble

Description

Potassium 5-bromopyridine-3-trifluoroborate is a boron-containing compound used in the field of organic synthesis. It is also known as K 5-BrPy-3-BF3K. The empirical formula is C5H3BBrF3KN . It has a molecular weight of 263.89 .

Synthesis Analysis

Potassium trifluoroborates, including Potassium 5-bromopyridine-3-trifluoroborate, are synthesized by various methods. One common method is the nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method is a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA), providing arylboronic acids at mild temperatures directly without any deprotection steps .Molecular Structure Analysis

The molecular structure of Potassium 5-bromopyridine-3-trifluoroborate can be represented by the SMILES string [K+].F [B-] (F) (F)c1ccc (Br)nc1 . The InChI key is CEGFPZLGCYIRFV-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium Organotrifluoroborates, including Potassium 5-bromopyridine-3-trifluoroborate, are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions . These reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .Physical And Chemical Properties Analysis

Potassium 5-bromopyridine-3-trifluoroborate is a solid . It has a melting point of 262-267 °C . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

Potassium 5-bromopyridine-3-trifluoroborate is used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Organotrifluoroborates

Potassium 5-bromopyridine-3-trifluoroborate can be prepared from isolated boronic acids, transmetalation reactions, hydroboration, and C−H bond activation . These methods provide a variety of organotrifluoroborates with different properties tailored for specific applications .

In Situ Generation of RBF2 and Applications

Potassium 5-bromopyridine-3-trifluoroborate can be used for the in situ generation of RBF2, which has applications in the formation of boronate esters, deprotection of boronate esters, and as Lewis acid catalyst precursors .

Reactions with Electrophiles

Potassium 5-bromopyridine-3-trifluoroborate can react with various electrophiles, providing a method for the synthesis of a wide range of organic compounds .

Transition-Metal-Catalyzed Reactions

Potassium 5-bromopyridine-3-trifluoroborate is used in various transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, palladium-catalyzed allylation of imines, and copper-catalyzed ether and amine synthesis .

Additions to Unsaturated Substrates

Potassium 5-bromopyridine-3-trifluoroborate can be used in the addition to unsaturated substrates, such as 1,4-additions to Michael acceptors and additions to aldehydes .

Mécanisme D'action

Target of Action

Potassium 5-bromopyridine-3-trifluoroborate is a boron reagent used in Suzuki–Miyaura coupling reactions . The primary targets of this compound are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the trifluoroborate group of the compound is transferred from boron to palladium, forming a new Pd-C bond . This reaction is part of the Suzuki–Miyaura coupling, which is a type of carbon-carbon bond-forming reaction .

Biochemical Pathways

The primary biochemical pathway affected by Potassium 5-bromopyridine-3-trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

As a boron reagent, it is expected to have good stability and reactivity, which can influence its bioavailability .

Result of Action

The result of the action of Potassium 5-bromopyridine-3-trifluoroborate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds, including biaryl compounds .

Safety and Hazards

When handling Potassium 5-bromopyridine-3-trifluoroborate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

potassium;(5-bromopyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BBrF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXLWWSSKQYEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BBrF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-](/img/structure/B3346725.png)

![3-chloro-5H-chromeno[4,3-c]pyridazine](/img/structure/B3346781.png)

![3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-](/img/structure/B3346791.png)